Calcium L-lactate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

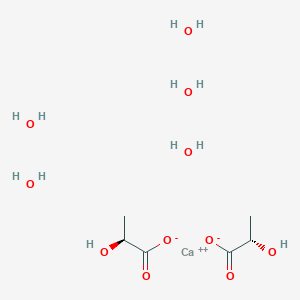

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2S)-2-hydroxypropanoate;pentahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2/t2*2-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVJXNNKHRNBOY-VFGZHDCSSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20CaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium L-Lactate Pentahydrate from Lactic Acid and Calcium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium L-lactate pentahydrate, a widely used calcium supplement and food additive. The document details the underlying chemistry, optimal reaction conditions, and purification methods, presenting a consolidated experimental protocol based on established literature. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound (C₆H₁₀CaO₆·5H₂O) is the calcium salt of L-lactic acid. It is favored in pharmaceutical and food industries for its high bioavailability and solubility compared to other calcium salts.[1] The synthesis from L-lactic acid and calcium carbonate is a straightforward acid-base reaction, valued for its use of readily available and inexpensive starting materials.[2][3] This guide focuses on the chemical synthesis route, providing detailed procedural insights for laboratory and pilot-scale production.

Chemical Reaction and Stoichiometry

The fundamental reaction involves the neutralization of lactic acid with calcium carbonate to produce calcium lactate (B86563), carbon dioxide, and water. The subsequent crystallization from the aqueous solution yields the pentahydrate form.

Reaction Equation:

2 C₃H₆O₃ (L-lactic acid) + CaCO₃ (Calcium carbonate) → C₆H₁₀CaO₆ (Calcium lactate) + H₂O (Water) + CO₂ (Carbon dioxide)

The stoichiometry of the reaction is a 2:1 molar ratio of lactic acid to calcium carbonate.

Experimental Protocols

This section outlines a detailed methodology for the synthesis, purification, and drying of this compound. The protocol is a synthesis of best practices derived from various sources to maximize yield and purity.

3.1. Materials and Equipment

-

Reactants: L-lactic acid (e.g., 80% solution), Calcium carbonate (powder), Deionized water.

-

Purification: Activated carbon, Ethanol (B145695) (medicinal grade).

-

Equipment: Reaction vessel (glass reactor), Stirrer (magnetic or overhead), Heating mantle or water bath, pH meter, Filtration apparatus (Büchner funnel), Crystallization vessel, Vacuum oven or dryer.

3.2. Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Dissolve the desired amount of L-lactic acid in deionized water in the reaction vessel.

-

Separately, prepare a slurry of calcium carbonate in deionized water.

-

-

Reaction:

-

Slowly add the calcium carbonate slurry to the lactic acid solution while stirring continuously.[2][3] The slow addition is crucial to control the effervescence caused by the release of carbon dioxide.

-

Maintain the reaction temperature between 28-32°C for optimal purity.[2][3] A temperature of around 60°C can also be used and may result in a higher final yield.[4]

-

Continue stirring for approximately 10-15 minutes, or until the reaction is complete, indicated by the cessation of gas evolution.[2]

-

Monitor the pH of the solution. The reaction is considered complete when the pH is in the range of 6.0-7.0.

-

3.3. Purification and Decolorization

-

Activated Carbon Treatment:

3.4. Crystallization

-

Cooling Crystallization:

-

Transfer the purified filtrate to a crystallization vessel.

-

Concentrate the solution by evaporation if necessary.

-

Cool the solution to a temperature between 10-20°C and let it stand for 5-7 hours to allow for the formation of this compound crystals.[3]

-

-

Antisolvent Crystallization (Optional):

-

To enhance the yield, ethanol can be added as an antisolvent to the purified filtrate.[2]

-

The addition of ethanol reduces the solubility of calcium lactate, promoting precipitation.

-

3.5. Isolation and Drying

-

Filtration and Washing:

-

Drying:

-

Dry the collected crystals in a vacuum oven at a temperature below 35°C to prevent the loss of water of hydration. The pentahydrate form is known to lose water between 35 and 135°C.[1] The final product should be a white, crystalline powder.

-

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Optimal Reaction and Crystallization Conditions

| Parameter | Value | Reference |

| Molar Ratio (Lactic Acid:CaCO₃) | 2:1 | [2] |

| Reaction Temperature | 28 - 32 °C | [2][3] |

| Alternative Reaction Temperature | ~60 °C | [4] |

| Reaction Time | 10 - 15 minutes | [2] |

| Final pH of Reaction | 6.0 - 7.0 | |

| Crystallization Temperature | 10 - 20 °C | [3] |

| Crystallization Time | 5 - 7 hours | [3] |

Table 2: Reported Yield and Purity

| Parameter | Value | Reference |

| Yield | Up to 87.2% | [2][3] |

| Purity | Up to 99.9% | [2][3] |

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the pentahydrate form.[7][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of calcium lactate.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content.

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology, which is typically plate-like.[4]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

6.2. Logical Relationship of Key Parameters

This diagram shows the relationship between key reaction parameters and the desired outcomes of yield and purity.

Caption: Relationship between key parameters and synthesis outcomes.

Conclusion

The synthesis of this compound from lactic acid and calcium carbonate is a well-established and efficient process. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification steps, a high-purity product can be obtained with a good yield. This guide provides a comprehensive framework for researchers and professionals in the pharmaceutical and drug development fields to successfully synthesize and characterize this important calcium compound.

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]

- 3. expertmarketresearch.com [expertmarketresearch.com]

- 4. [PDF] A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of dehydration and hydration behavior of calcium lactate pentahydrate and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Calcium L-lactate Pentahydrate: A Technical Guide Using XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Calcium L-lactate pentahydrate using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), two pivotal techniques in the physicochemical characterization of pharmaceutical compounds. The following sections detail the principles, experimental protocols, and data interpretation for these methods, offering a comprehensive resource for the solid-state analysis of this important pharmaceutical excipient and calcium supplement.

Introduction to the Solid-State Characterization of this compound

This compound ((C₃H₅O₃)₂Ca·5H₂O) is a widely used substance in the pharmaceutical industry, valued for its high bioavailability as a calcium source and its utility as an excipient in tablet formulations. The crystalline form and hydration state of this compound are critical quality attributes that can influence its stability, solubility, and manufacturing properties. Therefore, robust analytical techniques are required to confirm its identity, purity, and solid-state form.

Powder X-ray Diffraction (XRD) provides information about the crystalline structure of a material, offering a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Together, these methods provide a comprehensive characterization of this compound.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique that is fundamental for the identification and characterization of crystalline materials. The diffraction pattern is unique to a specific crystalline solid, allowing for unambiguous identification. For this compound, XRD can be used to confirm its crystalline nature and differentiate it from other forms, such as the anhydrous or racemic DL-lactate forms.[1][2]

XRD Data for this compound

The powder XRD pattern of this compound is characterized by a series of diffraction peaks at specific 2θ angles. While the International Centre for Diffraction Data (ICDD) contains a reference pattern for calcium lactate (B86563) pentahydrate, this corresponds to the DL-racemic mixture.[1] The pattern for the pure L-enantiomer exhibits shifts in peak positions. The primary diffraction peak for this compound is observed at a 2θ angle of approximately 10°.[3]

Below is a table summarizing representative XRD data for Calcium DL-lactate pentahydrate, which serves as a useful reference. The pattern for this compound will show a noticeable shift in these peak positions.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.95 | 9.87 | 100 |

| 10.55 | 8.38 | 20 |

| 12.35 | 7.16 | 15 |

| 17.95 | 4.94 | 30 |

| 19.85 | 4.47 | 25 |

| 21.95 | 4.05 | 40 |

| 25.00 | 3.56 | 35 |

| 29.25 | 3.05 | 20 |

Note: This data is representative of the DL-form and is provided for comparative purposes. The L-form will exhibit a different diffraction pattern.

Experimental Protocol for Powder XRD

A standard experimental setup for the powder XRD analysis of this compound is as follows:

-

Sample Preparation: A small amount of the this compound powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder.

-

Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffraction pattern is plotted as intensity versus 2θ. The peak positions and relative intensities are then compared with reference patterns for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

FTIR Data for this compound

The FTIR spectrum of this compound is dominated by absorptions from the hydroxyl, carboxylate, and alkyl groups, as well as the water of hydration.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3600 - 3000 | O-H stretching (water of hydration and hydroxyl group) |

| ~2985, 2935 | C-H stretching (methyl and methine groups) |

| ~1610 - 1540 | Asymmetric COO⁻ stretching (carboxylate) |

| ~1450 | C-H bending (methyl group) |

| ~1420 - 1380 | Symmetric COO⁻ stretching (carboxylate) |

| ~1375 | C-H bending (methine group) |

| ~1120 | C-O stretching (secondary alcohol) |

| ~1085 | C-C stretching |

| ~1040 | C-O-H bending |

The broad and strong absorption band in the region of 3600-3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules and the hydroxyl group of the lactate moiety.[4] The strong bands in the 1610-1540 cm⁻¹ and 1420-1380 cm⁻¹ regions are due to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively, which is a key indicator of the salt form.[5]

Experimental Protocol for FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid powders due to its minimal sample preparation requirements.

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected first.

-

Data Collection: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are then interpreted to identify the functional groups present.

Workflow and Logical Relationships

The characterization of this compound using XRD and FTIR follows a logical workflow to ensure the identity and quality of the material. This process can be visualized as follows:

References

- 1. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of Calcium L-lactate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Calcium L-lactate Pentahydrate (CLP). This document details the crystallographic properties, experimental protocols for characterization, and key structural features relevant to research, development, and quality control in the pharmaceutical and food industries.

Introduction

This compound ([CH₃CH(OH)COO]₂Ca·5H₂O), a widely utilized calcium supplement and food additive, exists as a crystalline solid.[1][2] Its crystal structure and physicochemical properties are critical determinants of its bioavailability, stability, and formulation performance. Understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount for controlling its properties and ensuring product quality. This guide focuses on the analytical techniques employed to elucidate the crystal structure of the L-enantiomer of calcium lactate (B86563) pentahydrate.

Crystallographic Data

Table 1: Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 9.5 | 9.31 | 100 |

| 11.2 | 7.90 | Moderate |

| 17.5 | 5.07 | Moderate |

| 19.1 | 4.65 | High |

| 21.8 | 4.08 | Moderate |

| 24.5 | 3.63 | Low |

| 28.9 | 3.09 | Low |

Note: The data presented is a representative compilation from available literature. Exact peak positions and intensities may vary slightly depending on experimental conditions.

Based on analyses of related metal lactate structures, this compound is hypothesized to crystallize in a common crystal system for chiral organic molecules, such as the orthorhombic or monoclinic system. A definitive determination of the space group and unit cell parameters awaits a single-crystal X-ray diffraction study.

Experimental Protocols

Single Crystal Growth of this compound

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. The following protocol outlines a general methodology for obtaining single crystals of CLP.

Materials:

-

This compound powder

-

Deionized water

-

Ethanol (or other suitable anti-solvent)

-

Beakers and flasks

-

Stirring hotplate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dishes

-

Microscope

Procedure:

-

Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Hot Filtration: Filter the warm, saturated solution to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Slow Cooling Crystallization: Cover the crystallization dish containing the filtered solution and allow it to cool slowly to room temperature in an undisturbed environment. Slow cooling promotes the formation of fewer, larger crystals.

-

Solvent Evaporation: Alternatively, allow the solvent to evaporate slowly from the saturated solution at a constant temperature. The rate of evaporation can be controlled by adjusting the opening of the container.

-

Anti-Solvent Diffusion: A third method involves the slow diffusion of an anti-solvent (e.g., ethanol) into the saturated aqueous solution. This is achieved by placing a vial with the CLP solution inside a larger sealed container with the anti-solvent. The vapor of the anti-solvent will gradually diffuse into the solution, reducing the solubility of CLP and inducing crystallization.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps and dry them on a filter paper.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique for the characterization of crystalline materials.

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)

-

Sample holder

-

Detector (e.g., scintillation counter or a position-sensitive detector)

Procedure:

-

Sample Preparation: Finely grind a small amount of the this compound sample to a homogenous powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.

-

Data Collection: Mount the sample holder in the diffractometer. Set the instrument parameters, including the 2θ angular range (e.g., 5° to 50°), step size, and scan speed.

-

Diffraction Pattern Acquisition: Initiate the X-ray source and detector to scan the sample over the specified angular range. The detector measures the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the characteristic peaks of this compound. The peak positions (2θ) are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and hydration state of the crystalline material.

Procedure (TGA):

-

A small, accurately weighed sample of CLP is placed in a TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows distinct steps corresponding to the loss of water molecules, allowing for the quantification of the hydrate (B1144303) level.

Procedure (DSC):

-

A small amount of the CLP sample is hermetically sealed in an aluminum pan.

-

The sample and a reference pan are heated or cooled at a controlled rate.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram reveals endothermic or exothermic events such as dehydration, melting, and decomposition.

Visualization of Methodologies

The following diagrams illustrate the workflow for crystal structure analysis and the logical relationship of the key findings.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium L-lactate Pentahydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Calcium L-lactate pentahydrate (CLP). By synthesizing data from various thermal analysis studies, this document details the sequential degradation steps, associated quantitative data, and the experimental protocols used for such characterization. The information herein is intended to support research and development activities where the thermal stability and behavior of CLP are of critical importance.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt, and culminates in the formation of calcium oxide. The process can be systematically described in four main stages, primarily investigated through techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).

-

Stage I: Dehydration: The process initiates with the removal of the five water molecules. This dehydration occurs in a primary step where the bulk of the water is lost, resulting in the formation of anhydrous calcium lactate (B86563).[1][2] This is an endothermic process.[1]

-

Stage II: Initial Decomposition of Anhydrous Salt: Once the water is removed, the anhydrous calcium lactate remains stable up to a certain temperature, after which it begins to decompose.[2] This stage involves the breakdown of the lactate molecule.

-

Stage III: Secondary Decomposition: This stage involves further degradation of the organic components, leading to the formation of calcium carbonate (CaCO₃) as a solid intermediate.[3]

-

Stage IV: Decarbonation: At higher temperatures, the intermediate calcium carbonate decomposes into calcium oxide (CaO), releasing carbon dioxide (CO₂).[3][4] The final solid residue is calcium oxide.[2]

The main gaseous products evolved during the entire process are water (H₂O) and carbon dioxide (CO₂).[1][5]

Caption: Generalized thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis of this compound under an inert nitrogen atmosphere.

Table 1: Summary of Thermal Decomposition Stages

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |

|---|---|---|---|---|

| I (Dehydration) | 70 - 186 | ~28.0% | H₂O | Anhydrous Calcium Lactate |

| II (Decomposition) | 271 - 369 | ~12.0% | Organic Fragments | Intermediate Char |

| III (Decomposition) | 384 - 530 | ~26.0% | Organic Fragments, CO₂ | Calcium Carbonate |

| IV (Decarbonation) | 680 - 850 | - | CO₂ | Calcium Oxide |

(Data synthesized from multiple heating rates as reported in the literature)[1]

Table 2: Kinetic and Thermodynamic Parameters for Dehydration (Stage I)

| Kinetic Model | Average Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Enthalpy Change (ΔH) |

|---|---|---|---|

| Flynn–Wall–Ozawa (FWO) | 34.7 | - | Positive (Endothermic)[1] |

| Kissinger–Akahira–Sunose (KAS) | 33.0 | - | Positive (Endothermic)[1] |

| Starink | 33.3 | - | Positive (Endothermic)[1] |

| Coats-Redfern | - | 1.5 | Positive (Endothermic)[1] |

(Data sourced from studies conducted under N₂ atmosphere)[1][4][5]

Experimental Protocols

The characterization of the thermal decomposition of hydrated salts like CLP is predominantly carried out using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC).

Principle

-

TGA: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss events correspond to processes like dehydration or decomposition.[3]

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, some decompositions).[6]

Instrumentation

A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600) is typically used.[1] For identification of evolved gases, the instrument is often coupled to an FTIR spectrometer and/or a Mass Spectrometer (MS).

Sample Preparation

-

Homogenization: If the sample consists of large crystals, gently grind a small amount in an agate mortar and pestle to obtain a fine, homogeneous powder. This ensures uniform heat distribution.[7]

-

Weighing: Accurately weigh a small amount of the sample, typically 1-5 mg, into a clean, tared TGA/DSC crucible (e.g., alumina (B75360) or platinum).[7] Record the precise initial mass.

TGA/DSC Experimental Procedure

-

Instrument Preparation: Ensure the TGA/DSC instrument is clean and calibrated for temperature and mass according to the manufacturer's guidelines.[7]

-

Baseline Correction: Perform a blank run with an empty crucible under the same experimental conditions to be used for the sample. This establishes a stable baseline for subtraction from the sample data.[8]

-

Sample Loading: Carefully place the weighed crucible containing the CLP sample onto the instrument's sample holder.

-

Parameter Setup: Program the instrument with the desired experimental parameters:

-

Experiment Execution: Initiate the thermal analysis program. The instrument will automatically heat the sample and record the mass and heat flow changes simultaneously.

Data Analysis

-

TGA Curve: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset and end temperatures for each mass loss step and calculate the percentage mass loss.

-

DTG Curve: Examine the first derivative of the TGA curve (the DTG curve), which shows the rate of mass change. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with the mass loss events. Determine the onset temperature and peak temperature for each thermal event.[7]

-

Kinetic Analysis: Apply isoconversional models (e.g., FWO, KAS) to the TGA data obtained at multiple heating rates to determine kinetic parameters like activation energy.[5]

Caption: A standard workflow for the thermal analysis of materials using TGA/DSC.

References

Solubility of Calcium L-Lactate Pentahydrate in Ethanol-Water Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium L-lactate pentahydrate (CLLP) in ethanol-water binary solvent systems. The information presented herein is critical for professionals in the pharmaceutical and chemical industries, particularly in the areas of drug formulation, crystallization process design, and purification. Understanding the solubility behavior of this important calcium salt in mixed solvents is fundamental for controlling precipitation, optimizing yields, and ensuring the desired physical properties of the final product.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by both the temperature and the composition of the ethanol-water solvent mixture. Generally, the solubility of CLLP increases with rising temperature and decreases as the mole fraction of ethanol (B145695) in the solvent mixture increases.[1][2][3][4] This inverse relationship with ethanol concentration is a key factor in the design of crystallization and purification processes.[5][6]

Table 1: Solubility of this compound in Ethanol-Water Mixtures at Various Temperatures

The following table summarizes the mole fraction solubility (x) of this compound in various ethanol-water mixtures at temperatures ranging from 278.15 K to 313.15 K.

| Temperature (K) | Initial Mole Fraction of Ethanol (x⁰) | Mole Fraction Solubility of CLLP (x) |

| 278.15 | 0.0000 | 0.00418 |

| 0.0588 | 0.00193 | |

| 0.1304 | 0.00078 | |

| 0.2212 | 0.00031 | |

| 0.3421 | 0.00011 | |

| 0.5119 | 0.00004 | |

| 283.15 | 0.0000 | 0.00492 |

| 0.0588 | 0.00235 | |

| 0.1304 | 0.00097 | |

| 0.2212 | 0.00040 | |

| 0.3421 | 0.00015 | |

| 0.5119 | 0.00005 | |

| 288.15 | 0.0000 | 0.00578 |

| 0.0588 | 0.00284 | |

| 0.1304 | 0.00120 | |

| 0.2212 | 0.00050 | |

| 0.3421 | 0.00019 | |

| 0.5119 | 0.00007 | |

| 293.15 | 0.0000 | 0.00679 |

| 0.0588 | 0.00342 | |

| 0.1304 | 0.00147 | |

| 0.2212 | 0.00063 | |

| 0.3421 | 0.00024 | |

| 0.5119 | 0.00009 | |

| 298.15 | 0.0000 | 0.00796 |

| 0.0588 | 0.00410 | |

| 0.1304 | 0.00179 | |

| 0.2212 | 0.00078 | |

| 0.3421 | 0.00030 | |

| 0.5119 | 0.00011 | |

| 303.15 | 0.0000 | 0.00931 |

| 0.0588 | 0.00490 | |

| 0.1304 | 0.00218 | |

| 0.2212 | 0.00097 | |

| 0.3421 | 0.00038 | |

| 0.5119 | 0.00014 | |

| 308.15 | 0.0000 | 0.01088 |

| 0.0588 | 0.00584 | |

| 0.1304 | 0.00263 | |

| 0.2212 | 0.00119 | |

| 0.3421 | 0.00047 | |

| 0.5119 | 0.00018 | |

| 313.15 | 0.0000 | 0.01269 |

| 0.0588 | 0.00695 | |

| 0.1304 | 0.00318 | |

| 0.2212 | 0.00146 | |

| 0.3421 | 0.00059 | |

| 0.5119 | 0.00022 |

Data sourced from Luan, Q. et al. (2014). Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. Journal of Chemical & Engineering Data, 59(8), 2642–2648.

Table 2: Solubility of L(+)-Calcium Lactate (B86563) in Ethanol-Water Mixtures at 20°C (293.15 K)

This table presents the solubility of L(+)-calcium lactate as a weight percentage of the anhydrous salt in the solution at a constant temperature of 20°C.

| Ethanol Concentration (% w/w) | Solubility (% w/w, anhydrous salt) |

| 0 | 5.80 |

| 10 | 3.57 |

| 20 | 1.83 |

| 30 | 0.85 |

| 40 | 0.37 |

| 50 | 0.15 |

Data sourced from Cao, X. et al. (2001). Solubilities of Calcium and Zinc Lactate in Water and Water-Ethanol Mixture. Korean Journal of Chemical Engineering, 18(1), 133-135.

Experimental Protocols

The determination of solubility data for this compound in ethanol-water mixtures typically involves equilibrium and synthetic methods. Below are detailed descriptions of the common experimental protocols employed in the cited literature.

Isothermal Equilibrium Method

This method involves establishing a solid-liquid equilibrium at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Apparatus:

-

This compound (analytical grade)

-

Ethanol (analytical grade)

-

Distilled or deionized water

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Conductivity meter or other suitable analytical instrument for concentration measurement

Procedure:

-

Prepare a series of ethanol-water mixtures with known mass fractions.

-

Add an excess amount of this compound to each solvent mixture in a sealed container.

-

Agitate the suspensions in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 48 hours).[5]

-

After reaching equilibrium, cease agitation and allow the solid phase to settle.

-

Carefully withdraw a sample of the supernatant liquid.

-

Centrifuge the sample to remove any suspended solid particles.[5]

-

Accurately weigh a portion of the clear supernatant.

-

Determine the concentration of calcium lactate in the sample. One method is to measure the conductivity of the solution and use a pre-established calibration curve of conductivity versus concentration.[5] The solubility is then expressed as the mass of anhydrous salt per 100 g of the solution.[5]

Synthetic Method (Polythermal Method)

The synthetic method involves preparing a mixture of known composition and then determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling.

Materials and Apparatus:

-

This compound (analytical grade)

-

Ethanol (analytical grade)

-

Distilled or deionized water

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostat bath

-

Calibrated thermometer or temperature sensor

-

Light source and detector or visual observation port

Procedure:

-

Accurately weigh and add known masses of this compound, ethanol, and water into the jacketed glass vessel.

-

Heat the mixture slowly while stirring continuously.

-

Observe the solution for the complete disappearance of the solid phase. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

-

To confirm the saturation temperature, cool the clear solution slowly until the first solid particles appear (precipitation).

-

The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature.

-

Repeat this process for various compositions of the ternary system to generate a comprehensive solubility dataset across a range of temperatures.

Conclusion

The solubility of this compound in ethanol-water mixtures is a critical parameter for the development and optimization of processes in the pharmaceutical and food industries. The provided data and experimental protocols offer a foundational understanding for researchers and scientists. The significant decrease in solubility with increasing ethanol concentration underscores the utility of ethanol as an anti-solvent for the crystallization and purification of calcium L-lactate. The temperature dependence of solubility further allows for fine-tuning of these processes to achieve desired product specifications.

References

- 1. Collection - Measurement and Correlation of Solubility of Calciumâlâlactate Pentahydrate in Ethanol + Water and Acetone + Water Systems - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kiche.or.kr [kiche.or.kr]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dehydration and Hydration Behavior of Calcium L-lactate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state transformations of Calcium L-lactate pentahydrate (CLP), focusing on its dehydration and hydration characteristics. Understanding these behaviors is critical for applications in the pharmaceutical, food, and cosmetic industries, where the stability and physicochemical properties of this compound are paramount. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the relationships between the different solid-state forms of calcium L-lactate.

Solid-State Forms and Phase Transitions

Calcium L-lactate is known to exist in several solid-state forms, with the pentahydrate being the most stable under ambient conditions.[1] The interconversion between these forms is primarily driven by temperature and relative humidity (RH). The known solid forms include:

-

This compound (CLP): A crystalline solid that is the most common and stable form at room temperature and moderate humidity.[1][2]

-

Amorphous Anhydrate (CLA): Formed upon the dehydration of CLP, either by heating or exposure to a dry atmosphere.[1][3] This form is hygroscopic and will readily absorb water.[4]

-

Crystalline Anhydrate: Can be formed by the recrystallization of the amorphous anhydrate at elevated temperatures.[1]

-

Dihydrate: A crystalline intermediate that can form under specific conditions of temperature and relative humidity.[1]

-

Monohydrate: Another crystalline hydrate (B1144303) form that has been identified.[1]

The relationship and transformation pathways between these forms are crucial for controlling the solid-state properties of calcium L-lactate during processing and storage.

References

- 1. Characterization of dehydration and hydration behavior of calcium lactate pentahydrate and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ardena.com [ardena.com]

- 3. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

Spectroscopic Fingerprinting of Calcium L-lactate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of Calcium L-lactate pentahydrate. This information is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical industry.

Introduction

This compound ((C₃H₅O₃)₂Ca·5H₂O) is a widely used excipient and calcium supplement in the pharmaceutical and food industries. Its physical and chemical properties, including its crystalline structure, are crucial for its functionality and stability. Spectroscopic analysis provides a detailed "fingerprint" of the molecule, enabling its identification, purity assessment, and the study of its solid-state properties. This guide delves into the principles and practical application of key spectroscopic methods for the analysis of this compound.

Spectroscopic Methodologies and Data

This section details the experimental protocols and presents the characteristic spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum is a unique signature of the compound.

Experimental Protocol:

A common method for solid sample analysis is the potassium bromide (KBr) pellet technique.[1][2][3][4][5]

-

Sample Preparation: A small amount of this compound (typically 1-2 mg) is intimately mixed with approximately 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[1][2][5] The mixture is ground to a fine, homogeneous powder to minimize light scattering.[2]

-

Pellet Formation: The powder mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.[2][4]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Presentation:

The following table summarizes the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3600-3000 | O-H stretching (water of hydration and hydroxyl group) |

| ~2985 | C-H stretching (methyl group) |

| ~1580 | Asymmetric COO⁻ stretching (carboxylate) |

| ~1480 | C-H bending (methyl group) |

| ~1420 | Symmetric COO⁻ stretching (carboxylate) |

| ~1380 | C-H bending (C-H) |

| ~1120 | C-O stretching (secondary alcohol) |

| ~1080 | C-C stretching |

| ~1040 | O-H bending (hydroxyl group) |

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol:

Raman analysis of solid powders is often straightforward and requires minimal sample preparation.[6][7]

-

Sample Preparation: A small amount of this compound powder is placed on a microscope slide or in a suitable sample holder.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected and analyzed by the spectrometer. The instrument is calibrated using a standard reference material (e.g., silicon). The spectrum is typically recorded over a Raman shift range of 200 to 3500 cm⁻¹.

Data Presentation:

The following table lists the characteristic Raman peaks for this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~2990 | C-H stretching (methyl group) |

| ~2940 | C-H stretching (C-H) |

| ~1460 | C-H bending (methyl group) |

| ~1420 | Symmetric COO⁻ stretching (carboxylate) |

| ~1090 | C-C stretching |

| ~930 | C-COO⁻ stretching |

| ~850 | C-C stretching and C-H rocking |

| ~450 | COO⁻ rocking |

| ~350 | Ca-O stretching |

Note: The exact peak positions may vary slightly depending on the instrument and laser wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol:

-

Sample Preparation: A precise amount of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), in a clean NMR tube.[8] A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift referencing.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The spectra are acquired using a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the lactate (B86563) anion in this compound dissolved in D₂O.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.1 | Quartet | -CH- |

| ¹H | ~1.3 | Doublet | -CH₃ |

| ¹³C | ~183 | Singlet | -COO⁻ |

| ¹³C | ~70 | Singlet | -CH(OH)- |

| ¹³C | ~22 | Singlet | -CH₃ |

Note: Chemical shifts are referenced to TSP or DSS at 0.00 ppm. The exact chemical shifts can be influenced by concentration and pH.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and crystallinity of a material. The diffraction pattern is unique to a specific crystalline form.

Experimental Protocol:

-

Sample Preparation: The this compound powder is gently ground to a fine, uniform particle size to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The sample holder is placed in the diffractometer. The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation, λ = 1.5406 Å). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is typically collected over a 2θ range of 5° to 50°.

Data Presentation:

Powder X-ray diffraction can differentiate between the L- and DL-enantiomeric forms of calcium lactate pentahydrate.[9][10] The following table presents the characteristic diffraction peaks for this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.8 | 10.04 | 100 |

| 10.4 | 8.50 | 25 |

| 17.6 | 5.04 | 40 |

| 19.8 | 4.48 | 35 |

| 21.0 | 4.23 | 30 |

| 24.5 | 3.63 | 20 |

| 26.2 | 3.40 | 50 |

| 29.4 | 3.04 | 25 |

Note: The diffraction pattern of the DL-racemic mixture will show slight differences in peak positions and intensities. The reference card for calcium DL-lactate pentahydrate is ICDD card number 00-029-1596.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical powder like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of FTIR, Raman, NMR, and PXRD provide a powerful and comprehensive suite of tools for the characterization of this compound. Each technique offers unique and complementary information regarding the molecular structure, functional groups, and solid-state properties of this important pharmaceutical ingredient. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing this compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pharmtech.com [pharmtech.com]

- 7. spegroup.ru [spegroup.ru]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Molecular Weight of Calcium L-lactate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for the determination of the molecular weight of Calcium L-lactate pentahydrate, a common food additive and pharmaceutical ingredient. The calculation is based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is a crystalline salt that consists of a calcium cation (Ca²⁺) bonded to two lactate (B86563) anions (CH₃CH(OH)COO⁻), and is associated with five molecules of water (H₂O) of hydration.

The chemical formula is C₆H₁₀CaO₆·5H₂O .[1] This can also be represented as [CH₃CH(OH)COO]₂Ca · 5H₂O.

Experimental Protocols: Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms present in the empirical formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Step 1: Identify the constituent elements and their counts.

-

Calcium (Ca): 1 atom

-

Carbon (C): 6 atoms

-

Hydrogen (H): 10 atoms in the lactate and 10 atoms in the water (20 total)

-

Oxygen (O): 6 atoms in the lactate and 5 atoms in the water (11 total)

Step 2: Obtain the standard atomic weight for each element.

Step 3: Calculate the total mass for each element. The total mass is the atomic weight of the element multiplied by the number of atoms of that element in the molecule.

Step 4: Sum the total masses of all elements. The sum represents the molecular weight of this compound.

Data Presentation: Tabulated Molecular Weight Calculation

The following tables summarize the calculation based on the established protocol.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Standard Atomic Weight (amu) |

|---|---|---|

| Calcium | Ca | 40.078[2][3] |

| Carbon | C | 12.011[5] |

| Hydrogen | H | 1.008[8][9] |

| Oxygen | O | 15.999[11][12] |

Table 2: Molecular Weight Calculation for this compound (C₆H₁₀CaO₆·5H₂O)

| Component | Element | No. of Atoms | Atomic Weight (amu) | Subtotal (amu) |

|---|---|---|---|---|

| Calcium L-lactate | Calcium (Ca) | 1 | 40.078 | 40.078 |

| Carbon (C) | 6 | 12.011 | 72.066 | |

| Hydrogen (H) | 10 | 1.008 | 10.080 | |

| Oxygen (O) | 6 | 15.999 | 95.994 | |

| Water of Hydration | Hydrogen (H) | 10 | 1.008 | 10.080 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total | | 38 | | 308.293 |

The calculated molecular weight of this compound is 308.293 amu . This value is consistent with published data.[1]

Visualization

The following diagrams illustrate the logical relationships in determining the molecular weight.

Caption: Molecular composition of this compound.

Caption: Workflow for calculating the molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Calcium - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

A Technical Guide to the Physical Properties of Calcium L-lactate Hydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of various Calcium L-lactate hydrate (B1144303) forms, including the anhydrous, monohydrate, trihydrate, and pentahydrate forms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient and calcium supplement.

Introduction to Calcium L-lactate and its Hydrates

Calcium L-lactate (Ca(C₃H₅O₃)₂) is the calcium salt of L-lactic acid, a naturally occurring organic acid. It is widely used in the pharmaceutical industry as a calcium source in supplements and as an excipient in tablet formulations. Its bioavailability and high solubility compared to other calcium salts make it a preferred choice.[1][2] Calcium L-lactate can exist in several crystalline forms with varying degrees of hydration, which significantly influences its physical and chemical properties. The most common and stable form under ambient conditions is the pentahydrate.[3] However, other forms, including a trihydrate, a recently characterized monohydrate, a dihydrate, and an anhydrous form, can be produced under specific temperature and humidity conditions.[3][4] Understanding the physical properties of these different hydrate forms is critical for controlling the stability, dissolution, and overall performance of pharmaceutical products containing Calcium L-lactate.

Comparative Physical Properties

The hydration state of Calcium L-lactate has a profound impact on its physical characteristics. A summary of the key quantitative data is presented in the tables below for easy comparison.

General Properties

| Property | Anhydrous | Monohydrate | Trihydrate | Pentahydrate |

| Molecular Formula | C₆H₁₀CaO₆ | C₆H₁₀CaO₆·H₂O | C₆H₁₀CaO₆·3H₂O | C₆H₁₀CaO₆·5H₂O |

| Molecular Weight ( g/mol ) | 218.22 | 236.23[5] | 272.26[6] | 308.30 |

| Appearance | Amorphous or crystalline solid[3][7] | Crystalline solid | Crystalline or granular powder | White, crystalline or granular powder, slightly efflorescent[1] |

| Melting Point (°C) | ~240 (degrades)[1] | - | - | ~120 (dehydration)[1] |

Solubility in Water

The solubility of Calcium L-lactate hydrates is a critical parameter for their use in oral dosage forms. Generally, solubility increases with temperature.

| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL) |

| Anhydrous | 10 | 4.8[1] |

| 20 | 5.8[1] | |

| 25 | 6.7[1] | |

| 30 | 8.5[1] | |

| Trihydrate | 25 | 9[8] |

| Pentahydrate | 25 | 7.9[1] |

| 25 | 9[8] |

Note: There can be variations in reported solubility data due to differences in experimental methods and the enantiomeric purity of the calcium lactate (B86563). The racemic DL-lactate form is much less soluble than the pure L- or D-isomers.[1]

Thermal Properties

Thermal analysis reveals the dehydration and decomposition behavior of the different hydrate forms.

| Hydrate Form | Thermal Event | Onset Temperature (°C) | Weight Loss (%) |

| Pentahydrate | Dehydration to Anhydrous | 35 - 135[1] | ~29.2 (theoretical) |

| Trihydrate | Dehydration | - | ~19.8 (theoretical) |

| Monohydrate | Dehydration | - | ~7.6 (theoretical) |

Note: The dehydration of the pentahydrate can occur in a single step or multiple steps depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the characterization of Calcium L-lactate hydrates are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of the different hydrate forms.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Calcium L-lactate hydrate sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) up to 300 °C to observe dehydration and initial decomposition.

-

-

Data Analysis: Record the weight loss as a function of temperature. The percentage of weight loss corresponding to the removal of water molecules is used to identify the hydrate form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration, phase transitions, and melting/decomposition, along with the associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the Calcium L-lactate hydrate sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to ensure a closed system, especially when studying dehydration processes.

-

Experimental Conditions:

-

Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature to above the decomposition temperature (e.g., 25 °C to 300 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent dehydration and melting, while exothermic peaks can indicate crystallization or decomposition. The area under the peaks can be integrated to determine the enthalpy of the transition.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of the Calcium L-lactate hydrate and to distinguish between the different hydrate and anhydrous forms based on their unique crystal lattice structures.

Methodology:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Gently grind the Calcium L-lactate hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: A 2θ range of 5° to 40° is usually sufficient to capture the characteristic diffraction peaks.

-

Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is common.

-

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline material. The positions and relative intensities of the diffraction peaks are compared to reference patterns for the different hydrate forms to identify the phase.

Dynamic Vapor Sorption (DVS)

Objective: To study the hygroscopicity and the moisture-induced phase transitions of the different Calcium L-lactate forms.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a known mass (typically 10-20 mg) of the Calcium L-lactate sample in the DVS instrument.

-

Experimental Conditions:

-

Temperature: Isothermal conditions, typically 25 °C.

-

Relative Humidity (RH) Program: The sample is exposed to a series of increasing and then decreasing RH steps (e.g., from 0% to 90% and back down to 0% in 10% increments). The instrument records the mass change at each RH step until equilibrium is reached.

-

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus the relative humidity. The shape of the isotherm provides information on the hygroscopicity of the material. Abrupt changes in mass can indicate a phase transition, such as the conversion from an anhydrous form to a hydrate.

Visualizations

Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Workflow for Powder X-ray Diffraction (PXRD).

Logical Relationships

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. CALCIUM LACTATE PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. filinchuk.com [filinchuk.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Calcium lactate monohydrate | C6H12CaO7 | CID 5282393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. kiche.or.kr [kiche.or.kr]

- 8. Calcium lactate | 814-80-2 [chemicalbook.com]

understanding the chemical stability of Calcium L-lactate pentahydrate in solution

An In-depth Technical Guide to the Chemical Stability of Calcium L-lactate Pentahydrate in Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₀CaO₆·5H₂O) is a highly bioavailable organic calcium salt widely utilized in the pharmaceutical, nutraceutical, and food industries. Its excellent solubility and neutral taste make it a preferred choice for calcium fortification and as an active pharmaceutical ingredient (API) for treating calcium deficiencies. The stability of Calcium L-lactate in aqueous solutions is a critical parameter that influences the safety, efficacy, and shelf-life of liquid dosage forms, parenteral preparations, and other formulations. This technical guide provides a comprehensive overview of the physicochemical properties, factors influencing stability, potential degradation pathways, and analytical methodologies for assessing the stability of this compound in solution.

Physicochemical Properties

The stability of a solution is fundamentally governed by the physicochemical properties of the solute. Calcium L-lactate is generally described as stable at room temperature in closed containers under normal storage conditions[1]. Key properties relevant to its solution stability are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀CaO₆·5H₂O | [2][3] |

| Molar Mass | 308.30 g/mol | [2][4] |

| Appearance | White to cream-colored crystalline powder or granules | [3] |

| Solubility in Water | 4.8 g/100 mL (at 10°C) 6.7 g/100 mL (at 25°C) 7.9 g/100 mL (at 25°C) 8.5 g/100 mL (at 30°C) | [5] |

| pH of Aqueous Solution | 7.4 - 7.6 (0.01 M) 7.6 - 7.8 (0.05 M) 7.8 - 8.0 (0.10 M) 8.0 - 8.2 (0.20 M) | [5] |

| Hydration | Pentahydrate loses water between 35-135°C in a dry atmosphere. | [5] |

In aqueous solutions, Calcium L-lactate partially dissociates into calcium (Ca²⁺) and lactate (B86563) (C₃H₅O₃⁻) ions. The lactate ion, being the conjugate base of a weak acid (lactic acid), undergoes slight hydrolysis, resulting in a mildly alkaline solution with a pH typically ranging from 6.0 to 8.5[5].

Factors Influencing Solution Stability

The stability of this compound in solution is primarily influenced by factors that affect its solubility and the chemical integrity of the lactate ion.

Effect of Temperature

Temperature is a critical factor affecting the solubility of Calcium L-lactate. The solubility in water increases significantly with rising temperature[4][5][6]. This relationship is crucial for preparing concentrated solutions and for understanding the risk of precipitation upon cooling. While beneficial for dissolution, elevated temperatures can also accelerate potential degradation reactions. For the solid pentahydrate, heating between 35°C and 135°C in a dry atmosphere will cause the loss of water of hydration, converting it to the anhydrous form, which can be accompanied by a loss of crystallinity[5][7].

Effect of pH

The pH of the solution can influence the solubility of Calcium L-lactate. A decrease in pH through the addition of acid (such as lactic acid) can lead to a decrease in solubility due to the common ion effect and shifts in equilibrium[8]. While generally stable across a near-neutral pH range, extreme pH conditions should be evaluated during formulation development as they can be a catalyst for degradation reactions in many organic molecules.

Effect of Other Solutes

The presence of other components in a formulation can significantly alter the stability and solubility of Calcium L-lactate.

-

Co-solvents: The addition of organic co-solvents like ethanol (B145695) or acetone (B3395972) drastically reduces the solubility of Calcium L-lactate in aqueous systems[4][9]. This is a critical consideration for precipitation or crystallization processes[10].

-

Common Ions: An excess concentration of lactate ions from another source will decrease the solubility of Calcium L-lactate, as predicted by the common ion effect[6][11].

-

Complexing Agents: Certain ions, such as D-gluconate, can increase the solubility of calcium L-lactate by forming a more soluble complex[5].

Table 2: Summary of Factors Affecting Calcium L-lactate Aqueous Solubility

| Factor | Observation | Reference(s) |

| Temperature | Solubility increases as temperature increases. | [4][5][6] |

| pH | Decreasing pH (adding acid) can decrease solubility. | [8] |

| Ethanol/Acetone | Addition of these co-solvents decreases solubility. | [4][9] |

| Excess Lactate Ions | Decreases solubility (common ion effect). | [6][11] |

| D-Gluconate Ions | Increases solubility due to complex formation. | [5] |

graph Factors_Influencing_Stability { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,4.5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];// Central Node Stability [label="Solution Stability\n(Solubility & Chemical Integrity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

// Factor Nodes Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="pH", fillcolor="#FBBC05", fontcolor="#202124"]; Solutes [label="Other Solutes\n(Excipients, Ions)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcome Nodes Solubility_Inc [label="↑ Solubility", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility_Dec [label="↓ Solubility", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation Risk", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Racemization [label="Racemization Risk", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Temp -> Solubility_Inc [label="Increase"]; Temp -> Racemization [label="High Temp"]; pH -> Solubility_Dec [label="Decrease"]; Solutes -> Solubility_Inc [label="e.g., Gluconate"]; Solutes -> Solubility_Dec [label="e.g., Ethanol,\nCommon Ion"]; Concentration -> Precipitation [label="Supersaturation"];

Solubility_Inc -> Stability; Solubility_Dec -> Stability; Precipitation -> Stability [dir=back]; Racemization -> Stability [dir=back]; }

Potential Degradation Pathways

Under typical storage conditions, Calcium L-lactate is chemically stable. However, under stress conditions (e.g., high heat, extreme pH), degradation can occur.

Racemization

A primary chemical stability concern is the racemization of the L-lactate enantiomer into a mixture of L- and D-lactate. While this process is often mediated by bacterial enzymes (lactate racemase)[12][13], it can also occur under abiotic conditions, such as high temperatures (hydrothermal conditions)[14]. The formation of D-lactate is a critical degradation pathway to monitor because the racemic DL-form of calcium lactate is significantly less soluble than the pure L-isomer[5]. The precipitation of the less soluble racemic salt from a solution of L-lactate can occur even if only a fraction of the L-form has converted[5].

Thermal Decomposition

At very high temperatures, well beyond typical pharmaceutical storage or processing conditions, Calcium L-lactate will decompose. The melting point of the anhydrous form is approximately 240°C[2][5]. Thermal degradation studies show that decomposition begins around 200-400°C, ultimately yielding hazardous products like carbon monoxide, carbon dioxide, and calcium oxide[1][15].

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method (SIAM) is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients[16][17]. The following protocols are key to assessing the stability of Calcium L-lactate solutions.

Assay of Calcium Content by Complexometric EDTA Titration

This is a standard pharmacopeial method to determine the total calcium content, which relates directly to the amount of calcium lactate.

-

Principle: Calcium ions (Ca²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator, such as hydroxynaphthol blue or Calmagite, which changes color when all the Ca²⁺ ions have been complexed by the EDTA titrant[18][19].

-

Reagents:

-

0.05 M Disodium (B8443419) Edetate (EDTA) Volumetric Solution (VS), standardized.

-

Sodium Hydroxide (B78521) TS (to adjust pH).

-

Hydrochloric Acid (for initial dissolution).

-

Hydroxynaphthol blue indicator.

-

Deionized water.

-

-

Procedure:

-

Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate and transfer it to a conical flask[3].

-

Dissolve the sample in approximately 150 mL of water, adding 2 mL of dilute hydrochloric acid to ensure complete dissolution[3].

-

While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA VS from a burette.

-

Add 15 mL of sodium hydroxide TS to raise the pH to approximately 10, followed by 300 mg of hydroxynaphthol blue indicator[3]. The solution should turn wine-red.

-

Continue the titration with the 0.05 M EDTA VS until the color changes to a clear blue endpoint[3].

-

Perform a blank determination and make any necessary corrections.

-

Calculate the percentage of calcium lactate in the sample. Each mL of 0.05 M disodium edetate is equivalent to 10.91 mg of anhydrous C₆H₁₀CaO₆[3].

-

Stability-Indicating HPLC Method for Racemization

To specifically address the potential for racemization, a chiral HPLC method is required to separate and quantify the L- and D-lactate enantiomers.

-

Principle: Chiral stationary phases (CSPs) interact differently with enantiomers, allowing for their separation. For lactic acid, columns based on macrocyclic glycopeptides like teicoplanin or ristocetin (B1679390) have proven effective[20]. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity, a Mass Spectrometer (MS/MS)[21][22].

-

Sample Preparation:

-

Dilute the Calcium L-lactate solution with the mobile phase to an appropriate concentration.

-

If the API is in a complex matrix, a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary.

-

-

Exemplar Chromatographic Conditions (based on literature[20][22][23]):

-

Column: Chiral stationary phase, e.g., Chirobiotic T, Chirobiotic R, or Chirobiotic TAG.

-

Mobile Phase: Varies by column. Can be a reverse-phase (e.g., acetonitrile/ammonium acetate (B1210297) buffer) or a polar ionic mode (e.g., EtOH/Water/Acetic Acid/TEA)[20]. Often involves a chiral additive like a copper(II) salt with a chiral ligand[23].

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: DAD (if derivatized with a chromophore) or MS/MS for direct detection.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its ability to separate D-lactate from the L-lactate peak and other potential impurities.

-

Summary and Recommendations

Aqueous solutions of this compound are generally stable under standard ambient storage conditions. The primary factors influencing stability are related to its solubility, which is significantly affected by temperature and the presence of other solutes.

-

Key Stability Risk: The most critical potential chemical degradation pathway is the racemization of L-lactate to D-lactate, which can lead to the precipitation of the less soluble racemic salt.

-

Storage Recommendations: Solutions should be stored in tightly closed containers at controlled room temperature. Avoid excessive heat and freezing, as temperature cycles can promote crystallization.

-

Formulation Considerations: The impact of pH and excipients on solubility must be thoroughly evaluated during product development. The use of co-solvents like ethanol should be carefully managed to prevent precipitation.

-

Analytical Monitoring: A comprehensive stability program must include routine monitoring of physical appearance and pH. A validated complexometric EDTA titration should be used to track the assay value. Crucially, a validated, stability-indicating chiral HPLC method is essential to monitor for the formation of the D-lactate isomer to ensure the chemical integrity and stability of the product throughout its shelf life.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CALCIUM LACTATE PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calcium lactate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Calcium lactate | 814-80-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactate Racemization as a Rescue Pathway for Supplying d-Lactate to the Cell Wall Biosynthesis Machinery in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate racemase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. ijsdr.org [ijsdr.org]

- 18. scribd.com [scribd.com]

- 19. cuhk.edu.hk [cuhk.edu.hk]

- 20. mdpi.com [mdpi.com]

- 21. labcluster.com [labcluster.com]

- 22. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of Calcium L-lactate Pentahydrate in Biodegradable Polymer Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Calcium L-lactate pentahydrate in the field of biodegradable polymer synthesis. While its direct role as a primary catalyst in ring-opening polymerization (ROP) of lactide for polylactic acid (PLA) synthesis is not extensively documented in scientific literature, its application as a functional additive and modifier offers significant advantages in tailoring the properties of biodegradable polymers for various applications, including in the biomedical and pharmaceutical fields.

Introduction